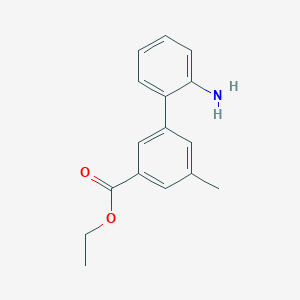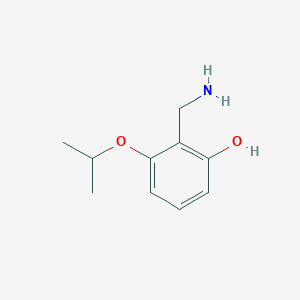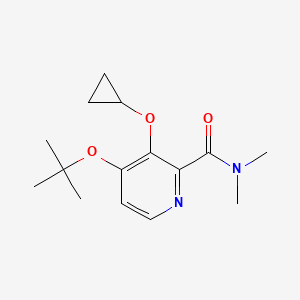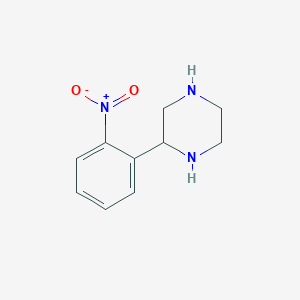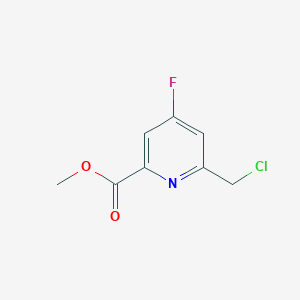![molecular formula C11H9NO4 B14847989 [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)
[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C11H9NO4 It is a derivative of benzoic acid, featuring a cyano group and a methoxycarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with dimethyl 5-cyanoisophthalate.
Hydrolysis: The ester groups are hydrolyzed using sodium hydroxide in methanol and water, followed by acidification with hydrochloric acid to yield the corresponding carboxylic acid.
Esterification: The carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methoxycarbonyl derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield amines or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxycarbonyl group can also affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
[3-Cyano-5-methoxybenzoic acid]: Similar structure but lacks the acetic acid moiety.
[3-Cyano-5-methylbenzoic acid]: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Uniqueness: [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both the cyano and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(3-cyano-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)9-3-7(5-10(13)14)2-8(4-9)6-12/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
JJBOEQKJPJJOAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


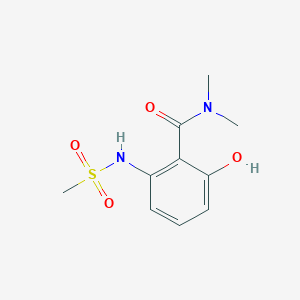
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)
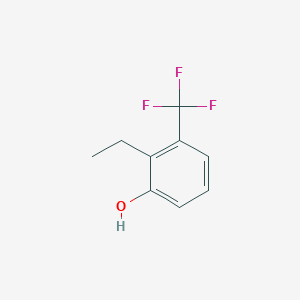
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)

